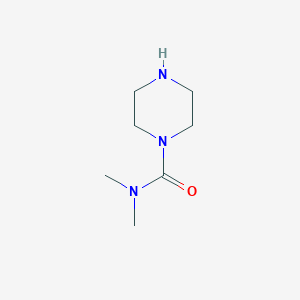

n,n-Dimethylpiperazine-1-carboxamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N,N-dimethylpiperazine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N3O/c1-9(2)7(11)10-5-3-8-4-6-10/h8H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMFYMWXCIWIHAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)N1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50351897 | |

| Record name | n,n-dimethylpiperazine-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50351897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41340-78-7 | |

| Record name | n,n-dimethylpiperazine-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50351897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 41340-78-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of N,N-Dimethylpiperazine-1-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Dimethylpiperazine-1-carboxamide is a disubstituted piperazine derivative with potential applications in medicinal chemistry and organic synthesis. This document provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and thorough characterization data. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Chemical Identity and Physical Properties

This compound, with the CAS number 41340-78-7, is a tertiary amine and a carboxamide.[1] Its fundamental properties are summarized in the tables below.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 41340-78-7[1][2] |

| Molecular Formula | C₇H₁₅N₃O[1][2] |

| Canonical SMILES | CN(C)C(=O)N1CCNCC1[1] |

| InChI | InChI=1S/C7H15N3O/c1-9(2)7(11)10-5-3-8-4-6-10/h8H,3-6H2,1-2H3[1] |

| InChIKey | XMFYMWXCIWIHAC-UHFFFAOYSA-N[1] |

| Synonyms | 1-(Dimethylcarbamoyl)piperazine, Piperazine-1-carboxylic acid dimethylamide[2][3] |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 157.21 g/mol | [1][2] |

| Boiling Point | 79-80 °C at 0.2 mmHg | [4] |

| Flash Point | 118.9 °C | Alfa Aesar |

| Density | 1.058 g/cm³ | Alfa Aesar |

| XlogP3 | -0.9 | [1] |

| Polar Surface Area | 35.6 Ų | [1] |

| Hydrogen Bond Donors | 1 | PubChem |

| Hydrogen Bond Acceptors | 3 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

Synthesis

The primary route for the synthesis of this compound involves the reaction of piperazine with dimethylcarbamoyl chloride. This reaction is a nucleophilic acyl substitution where the secondary amine of piperazine attacks the electrophilic carbonyl carbon of dimethylcarbamoyl chloride.

Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Experimental Protocol

This is a generalized procedure based on standard organic synthesis techniques for amide bond formation.

Materials:

-

Piperazine

-

Dimethylcarbamoyl chloride

-

Triethylamine (or another suitable base)

-

Dichloromethane (or another suitable inert solvent)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

To a solution of piperazine (1.0 equivalent) in dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.1 equivalents).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of dimethylcarbamoyl chloride (1.0 equivalent) in dichloromethane to the cooled reaction mixture dropwise.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR):

-

A representative spectrum and peak assignments would be presented here.

¹³C NMR (Carbon NMR):

-

A representative spectrum and peak assignments would be presented here.

Mass Spectrometry (MS)

-

Method: Electron Ionization (EI) or Electrospray Ionization (ESI)

-

Expected m/z: [M]+• at 157.12 (for EI), [M+H]+ at 158.13 (for ESI)

-

A representative mass spectrum with fragmentation analysis would be presented here.

Infrared (IR) Spectroscopy

-

A representative IR spectrum with key absorption bands identified would be presented here.

-

C=O stretch (amide): ~1640 cm⁻¹

-

C-N stretch: ~1200-1350 cm⁻¹

-

N-H stretch (secondary amine in piperazine ring): Should be absent in the product.

-

Safety Information

This compound is associated with several hazard classifications.[1]

Table 3: GHS Hazard Information

| Hazard Class | GHS Pictogram | Hazard Statement |

| Acute Toxicity, Oral | GHS07 | H302: Harmful if swallowed[1] |

| Acute Toxicity, Dermal | GHS07 | H312: Harmful in contact with skin[1] |

| Skin Corrosion/Irritation | GHS05 | H314: Causes severe skin burns and eye damage[1] |

| Acute Toxicity, Inhalation | GHS07 | H332: Harmful if inhaled[1] |

Precautionary Statements: P260, P261, P264, P270, P271, P280, P301+P317, P301+P330+P331, P302+P352, P302+P361+P354, P304+P340, P305+P354+P338, P316, P317, P321, P330, P362+P364, P363, P405, and P501.[1]

Logical Relationships in Characterization

The following diagram illustrates the logical flow of characterizing a synthesized sample of this compound.

Caption: Logical workflow for the purification and characterization of this compound.

Conclusion

This technical guide provides a detailed summary of the chemical properties, a viable synthetic route, and the necessary analytical methods for the characterization of this compound. The compiled data and protocols are intended to facilitate its use in research and development, particularly in the fields of medicinal chemistry and organic synthesis. Adherence to appropriate safety protocols is crucial when handling this compound.

References

An In-depth Technical Guide to n,n-Dimethylpiperazine-1-carboxamide (CAS Number: 41340-78-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

n,n-Dimethylpiperazine-1-carboxamide, with the CAS number 41340-78-7, is a heterocyclic organic compound featuring a piperazine core functionalized with a dimethylcarboxamide group. This molecule serves as a versatile building block in synthetic organic chemistry, particularly in the design and synthesis of more complex molecules for pharmaceutical and research applications. Its structural features, including the presence of two nitrogen atoms within the piperazine ring and the tertiary amide, impart specific chemical properties that make it a valuable intermediate. This guide provides a comprehensive overview of its known physicochemical properties, synthetic routes, and general reactivity, while also noting the current landscape of its biological evaluation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and application in chemical synthesis.

| Property | Value | Source(s) |

| CAS Number | 41340-78-7 | [1][2] |

| Molecular Formula | C₇H₁₅N₃O | [1][2] |

| Molecular Weight | 157.21 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | 1-(Dimethylcarbamoyl)piperazine, Piperazine-1-carboxylic acid dimethylamide | [1][2] |

| Boiling Point | 79-80 °C at 0.2 mmHg | |

| Flash Point | 118.9 °C | |

| Density | 1.058 g/cm³ | |

| Appearance | White to pale yellow solid | |

| SMILES | CN(C)C(=O)N1CCNCC1 | [1][2] |

| InChIKey | XMFYMWXCIWIHAC-UHFFFAOYSA-N | [1] |

Synthesis and Reactivity

General Synthesis

This compound is typically synthesized through the reaction of piperazine with a suitable dimethylcarbamoylating agent. A common laboratory-scale synthesis involves the reaction of piperazine with dimethylcarbamoyl chloride.

Experimental Protocol: Synthesis of this compound

-

Materials: Piperazine, Dimethylcarbamoyl chloride, a suitable non-polar aprotic solvent (e.g., dichloromethane or tetrahydrofuran), and a base (e.g., triethylamine or pyridine).

-

Procedure:

-

Dissolve piperazine (1 equivalent) and the base (1.1 equivalents) in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the mixture in an ice bath (0 °C).

-

Slowly add dimethylcarbamoyl chloride (1 equivalent) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for several hours (the reaction progress can be monitored by thin-layer chromatography).

-

Upon completion, the reaction mixture is typically quenched with water or a saturated aqueous solution of sodium bicarbonate.

-

The aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude this compound can be purified by column chromatography or distillation under reduced pressure.

-

Reactivity

The reactivity of this compound is primarily centered around the secondary amine in the piperazine ring. The nitrogen at position 4 is a nucleophilic center and can readily react with various electrophiles.

-

Reaction with Electrophiles: The secondary amine can undergo N-alkylation, N-acylation, N-arylation, and other similar reactions. This makes it a key intermediate for introducing the dimethylcarbamoylpiperazine moiety into a larger molecular scaffold. For instance, it can be reacted with alkyl halides, acyl chlorides, or sulfonyl chlorides to form the corresponding N-substituted derivatives.

Biological Activity and Drug Development Potential

While the piperazine scaffold is a common feature in many biologically active compounds with a wide range of therapeutic applications including antipsychotic, antihistamine, anticancer, and anti-inflammatory activities, there is currently a lack of publicly available data on the specific biological activities of this compound itself.

Extensive searches of scientific literature and databases did not yield any studies detailing the biological screening, mechanism of action, or specific signaling pathway modulation by this particular compound. Its primary role appears to be that of a synthetic intermediate used in the construction of more complex, pharmacologically active molecules.

Researchers and drug development professionals may utilize this compound as a starting material to synthesize novel derivatives for screening in various biological assays. The dimethylcarboxamide moiety can influence the physicochemical properties, such as solubility and metabolic stability, of the final compounds.

Conclusion

This compound is a well-characterized organic compound with established physicochemical properties and synthetic methodologies. Its primary utility in the fields of chemical and pharmaceutical research lies in its role as a versatile building block for the synthesis of more elaborate molecular structures. The nucleophilic secondary amine of the piperazine ring allows for a wide range of chemical modifications, making it a valuable tool for medicinal chemists. While the broader class of piperazine derivatives has shown significant promise in drug discovery, further biological evaluation of this compound is required to determine its intrinsic pharmacological profile. Future research efforts could focus on the biological screening of this compound and its simple derivatives to explore any potential therapeutic applications.

References

An In-depth Technical Guide to the Molecular Structure of n,n-Dimethylpiperazine-1-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

n,n-Dimethylpiperazine-1-carboxamide is a disubstituted piperazine derivative. The piperazine ring is a common scaffold in medicinal chemistry, known for its presence in a wide array of biologically active compounds.[1] This guide provides a comprehensive overview of the molecular structure, properties, and a plausible synthetic route for this compound, alongside a discussion of the general biological significance of the broader class of piperazine carboxamides.

Molecular Structure and Identification

The fundamental identifying characteristics of this compound are summarized below.

| Identifier | Value | Reference(s) |

| CAS Number | 41340-78-7 | [2][3][4] |

| Molecular Formula | C₇H₁₅N₃O | [2][3][4] |

| IUPAC Name | This compound | [2][3] |

| SMILES | CN(C)C(=O)N1CCNCC1 | [2][3] |

| InChIKey | XMFYMWXCIWIHAC-UHFFFAOYSA-N | [2][3] |

Physicochemical and Spectroscopic Data

A collection of computed and experimentally available data for this compound is presented in the following tables.

Physicochemical Properties

| Property | Value | Reference(s) |

| Molecular Weight | 157.21 g/mol | [2][3][4] |

| Monoisotopic Mass | 157.121512110 Da | [2] |

| Boiling Point | 79-80 °C at 0.2 mmHg | [2] |

| Density | 1.058 g/cm³ | [2] |

| XlogP (Predicted) | -0.9 | [2] |

Spectroscopic Data

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly detailed in the reviewed literature. However, a general and plausible method can be inferred from the synthesis of other N,N-disubstituted carboxamides, which involves the reaction of a secondary amine with a carbamoyl chloride.[5][6]

Plausible Synthetic Route: Reaction of Piperazine with Dimethylcarbamoyl Chloride

A likely synthetic pathway involves the acylation of piperazine with dimethylcarbamoyl chloride. To achieve mono-acylation and prevent the formation of the di-substituted product, a protecting group strategy or careful control of stoichiometry would be necessary. A more direct approach for the synthesis of a monosubstituted piperazine is also described in the literature.[7]

A one-pot synthesis of N,N-disubstituted carboxamides has been described, which involves reacting a carboxylic acid with a di-substituted carbamoyl chloride in the presence of an organic tertiary base.[5]

Representative Experimental Protocol

The following is a representative, hypothetical protocol based on general methods for the synthesis of piperazine carboxamides. Note: This protocol has not been experimentally validated for this specific compound and should be adapted and optimized under appropriate laboratory conditions.

Objective: To synthesize this compound.

Materials:

-

Piperazine

-

Dimethylcarbamoyl chloride

-

Triethylamine

-

Dichloromethane (anhydrous)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve piperazine (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane.

-

Addition of Reagent: Cool the solution to 0 °C in an ice bath. Slowly add a solution of dimethylcarbamoyl chloride (1 equivalent) in anhydrous dichloromethane to the stirred piperazine solution via the dropping funnel over 30 minutes.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography.

-

Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Purification: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Isolation: Purify the crude product by flash column chromatography on silica gel to yield this compound.

-

Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Biological Activity and Signaling Pathways

As of the date of this guide, there is no specific information in the peer-reviewed scientific literature detailing the biological activity, mechanism of action, or involvement in any signaling pathways for this compound.

However, the piperazine carboxamide scaffold is a well-established pharmacophore present in numerous compounds with a wide range of biological activities. These activities often stem from the ability of the piperazine nitrogen atoms to interact with biological targets. Structurally related compounds have shown activities including, but not limited to:

-

Central Nervous System (CNS) Activity: Many piperazine derivatives act as ligands for various CNS receptors, including dopamine and serotonin receptors.[8]

-

Enzyme Inhibition: Piperazine-containing compounds have been investigated as inhibitors for various enzymes, such as α-glucosidase and Src/Abl kinase.[9][10]

-

Antihistaminic and Antiallergic Activity: Certain N-substituted piperazine carboxamides have been evaluated for their potential as H1 histamine receptor antagonists.[11]

-

Antiplatelet Activity: Some N-arylpiperazine derivatives have been explored as potential antiplatelet agents.

It is important to emphasize that these are general activities of the broader chemical class, and the specific biological profile of this compound remains to be elucidated through dedicated screening and pharmacological studies.

Visualizations

Molecular Structure

Caption: 2D representation of this compound.

Synthetic Workflow

Caption: A plausible workflow for the synthesis of this compound.

References

- 1. US4727143A - Method for the selective manufacture of N,N'-dimethyl piperazine - Google Patents [patents.google.com]

- 2. This compound | C7H15N3O | CID 712909 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. clearsynth.com [clearsynth.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. WO2013065059A1 - Process for preparation of n,n-di substituted carboxamides - Google Patents [patents.google.com]

- 6. US20150126734A1 - Process for preparation of n,n-di substituted carboxamides - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

- 8. Novel heterocyclic trans olefin analogues of N-{4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl}arylcarboxamides as selective probes with high affinity for the dopamine D3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The 4-(dimethylaminoalkyl)piperazine inhibitors of α-glucosidase: allosteric enzyme inhibition and identification of interacting chemical groups - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and antiallergy activity of N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of N,N-Dimethylpiperazine-1-carboxamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthesis routes for N,N-Dimethylpiperazine-1-carboxamide, a valuable building block in pharmaceutical research and development. The document provides a comparative analysis of direct acylation and a more robust protecting group strategy, complete with detailed experimental protocols and quantitative data to facilitate reproducible and efficient synthesis.

Overview of Synthetic Strategies

The synthesis of this compound (C₇H₁₅N₃O) primarily revolves around the formation of a carbamoyl bond at one of the nitrogen atoms of the piperazine ring. Two main strategies are considered: direct acylation of piperazine and a more controlled synthesis employing a protecting group.

-

Route 1: Direct Acylation. This approach involves the direct reaction of piperazine with N,N-dimethylcarbamoyl chloride. While straightforward, this method is often hampered by a lack of selectivity, leading to the formation of a significant amount of the undesired 1,4-disubstituted byproduct and consequently, a low yield of the target mono-substituted product.[1]

-

Route 2: Protecting Group Strategy. To overcome the selectivity issues of direct acylation, a multi-step approach using a protecting group for one of the piperazine nitrogens is employed. The most common protecting group for this purpose is the tert-butyloxycarbonyl (Boc) group. This strategy involves three key stages:

-

Protection: Mono-protection of piperazine to yield 1-Boc-piperazine.

-

Acylation: Reaction of 1-Boc-piperazine with N,N-dimethylcarbamoyl chloride.

-

Deprotection: Removal of the Boc group to yield the final product, this compound.

-

This guide will focus on the protecting group strategy as it offers a more reliable and higher-yielding pathway to the desired compound.

Comparative Data of Synthetic Routes

The following table summarizes the key quantitative data associated with the described synthetic routes.

| Parameter | Route 1: Direct Acylation | Route 2: Protecting Group Strategy |

| Starting Materials | Piperazine, N,N-dimethylcarbamoyl chloride | 1-Boc-piperazine, N,N-dimethylcarbamoyl chloride |

| Key Steps | 1 | 3 (Protection, Acylation, Deprotection) |

| Reported Yield | Low (e.g., 13%)[1] | High (estimated >80% overall) |

| Selectivity | Poor (mixture of mono- and di-substituted products) | Excellent (selective mono-acylation) |

| Purification | Challenging separation of products | Generally straightforward |

Experimental Protocols

Route 2: Protecting Group Strategy

This route is the recommended pathway for the synthesis of this compound due to its high selectivity and yield.

Reaction: Piperazine reacts with di-tert-butyl dicarbonate (Boc₂O) to form tert-butyl piperazine-1-carboxylate (1-Boc-piperazine).

Materials:

-

Piperazine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve piperazine (1.0 eq) in dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.0 eq) in DCM dropwise to the piperazine solution over 1-2 hours, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 1-Boc-piperazine as a white solid.

Quantitative Data:

| Parameter | Value |

|---|---|

| Reactant Ratio (Piperazine:Boc₂O) | 1:1 |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 12-18 hours |

| Typical Yield | >90% |

Reaction: 1-Boc-piperazine is acylated with N,N-dimethylcarbamoyl chloride in the presence of a base to form tert-butyl 4-(dimethylcarbamoyl)piperazine-1-carboxylate.

Materials:

-

1-Boc-piperazine

-

N,N-dimethylcarbamoyl chloride

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 1-Boc-piperazine (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add triethylamine (1.1 eq) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Add N,N-dimethylcarbamoyl chloride (1.05 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-12 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, quench the reaction with water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford tert-butyl 4-(dimethylcarbamoyl)piperazine-1-carboxylate.

Quantitative Data:

| Parameter | Value |

|---|---|

| Reactant Ratio (1-Boc-piperazine:Reagent:Base) | 1 : 1.05 : 1.1 |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 2-12 hours |

| Typical Yield | >90% |

Reaction: The Boc protecting group is removed from tert-butyl 4-(dimethylcarbamoyl)piperazine-1-carboxylate under acidic conditions to yield the final product, this compound.

Materials:

-

tert-butyl 4-(dimethylcarbamoyl)piperazine-1-carboxylate

-

Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane (4M)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure (using TFA):

-

Dissolve the Boc-protected intermediate (1.0 eq) in anhydrous DCM (0.1-0.2 M concentration).

-

Cool the solution to 0 °C.

-

Slowly add trifluoroacetic acid (5-10 eq) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.

-

Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.

-

Carefully neutralize the residue with a saturated aqueous NaHCO₃ solution until effervescence ceases.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound.

Quantitative Data:

| Parameter | Value |

|---|---|

| Reactant Ratio (Substrate:TFA) | 1 : 5-10 |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 1-4 hours |

| Typical Yield | >95% |

Visualizations of Synthetic Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the synthesis routes and experimental workflows.

Caption: Comparative overview of direct acylation versus the protecting group strategy.

Caption: Step-by-step workflow for the protecting group synthesis route.

References

Technical Guide: N,N-Dimethylpiperazine-1-carboxamide

Audience: Researchers, scientists, and drug development professionals.

Introduction

N,N-Dimethylpiperazine-1-carboxamide is a chemical compound belonging to the piperazine carboxamide class. Piperazine and its derivatives are of significant interest in medicinal chemistry due to their prevalence in a wide range of biologically active compounds.[1][2] This document provides a technical overview of this compound, including its chemical identity, synthesis, and a summary of its known properties.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized below. These properties are crucial for its handling, characterization, and application in a laboratory setting.

| Property | Value | Source |

| IUPAC Name | This compound | [3] |

| Synonyms | Piperazine-1-carboxylic acid dimethylamide, 4-(dimethylaminocarbonyl)piperazine | [3][4] |

| CAS Number | 41340-78-7 | [3][4] |

| Molecular Formula | C₇H₁₅N₃O | [3][4] |

| Molecular Weight | 157.21 g/mol | [4] |

| Appearance | Not specified in literature | |

| Boiling Point | 79-80°C at 0.2 mmHg | |

| Density | 1.058 g/cm³ |

Synthesis of this compound

The synthesis of this compound can be achieved through the reaction of piperazine with N,N-dimethylcarbamoyl chloride. This reaction, however, has been reported to result in a low yield of the desired monosubstituted product due to the competing formation of the 1,4-disubstituted by-product.[4]

Experimental Protocol

The following protocol is based on literature reports for the synthesis of monosubstituted piperazines.[4]

Materials:

-

Piperazine

-

N,N-Dimethylcarbamoyl chloride

-

Dichloromethane (CH₂Cl₂)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve a significant molar excess of piperazine (e.g., 5 equivalents) in dichloromethane.

-

Cool the solution in an ice bath.

-

Slowly add N,N-dimethylcarbamoyl chloride (1 equivalent) dissolved in dichloromethane to the piperazine solution with continuous stirring.

-

Allow the reaction to stir for one hour at room temperature.[4]

-

Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification of the product can be performed using column chromatography or distillation.

Note: This protocol is reported to yield approximately 13% of the desired this compound.[4]

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Biological Activity and Signaling Pathways

As of the date of this guide, there is no specific information in the public domain regarding the biological activities or associated signaling pathways of this compound itself. The compound is primarily documented as a chemical intermediate.[4]

However, the broader class of piperazine derivatives is known to exhibit a wide range of biological activities, including but not limited to, antimicrobial, anticancer, and effects on the central nervous system.[2] For instance, more complex molecules incorporating the N,N-dimethylpiperazine carboxamide substructure are being investigated. One such example is Cariprazine, an atypical antipsychotic, which contains a related chemical moiety.[5]

Logical Relationship of Piperazine Scaffolds in Drug Discovery

The piperazine core is a versatile scaffold in medicinal chemistry. Its modification allows for the exploration of diverse chemical spaces and biological targets.

References

- 1. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. WO2016149401A2 - Piperazine carbamates and methods of making and using same - Google Patents [patents.google.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. is.muni.cz [is.muni.cz]

- 5. Process For The Preparation Of Trans N {4 [2 [4 (2,3 Dichlorophenyl) [quickcompany.in]

N,N-Dimethylpiperazine-1-carboxamide: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available safety and handling information for N,N-Dimethylpiperazine-1-carboxamide (CAS No. 41340-78-7). It is intended for use by qualified professionals in a laboratory or research setting. The information herein is compiled from publicly available sources and should be supplemented with a thorough review of the most current Safety Data Sheet (SDS) from your supplier and adherence to all applicable institutional and regulatory guidelines.

Introduction

This compound is a chemical compound used in research and as a building block in the synthesis of various molecules.[1] Due to its potential hazards, a thorough understanding of its safety profile and proper handling procedures is crucial to ensure the well-being of laboratory personnel and the integrity of research. This guide provides an in-depth summary of the known safety data, handling protocols, and emergency procedures for this compound.

Hazard Identification and Classification

This compound is classified as a hazardous chemical. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides the following hazard statements based on available data.[2][3]

GHS Hazard Classification:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[2][4] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[2][4] |

| Skin Corrosion/Irritation | Category 1C | H314: Causes severe skin burns and eye damage[2] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[2][4] |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage |

Signal Word: Danger[2]

Hazard Pictograms:

Physical and Chemical Properties

Limited quantitative data on the physical and chemical properties of this compound is available in the public domain. The following table summarizes the known information.

| Property | Value | Source |

| CAS Number | 41340-78-7 | [1][3][5] |

| Molecular Formula | C₇H₁₅N₃O | [1][3][5] |

| Molecular Weight | 157.21 g/mol | [1][2][3][5] |

| Boiling Point | 79-80°C at 0.2 mmHg | [3] |

| Density | 1.058 g/cm³ | [3] |

Toxicological Information

Experimental Protocols and Safe Handling

Due to the lack of specific published experimental protocols for this compound, the following procedures are based on best practices for handling corrosive and acutely toxic organic compounds.

Engineering Controls

-

Chemical Fume Hood: All work with this compound, including weighing, transferring, and reactions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.

-

Ventilation: Ensure adequate general laboratory ventilation.

-

Eyewash Station and Safety Shower: A readily accessible and functional eyewash station and safety shower are mandatory in the work area.

Personal Protective Equipment (PPE)

A comprehensive PPE plan is essential when handling this compound. The following table outlines the minimum recommended PPE.

| Body Part | Recommended Protection |

| Eyes/Face | Chemical safety goggles and a face shield. |

| Skin | A chemical-resistant laboratory coat, long pants, and closed-toe shoes. |

| Hands | Chemical-resistant gloves (e.g., nitrile, neoprene). Consult the glove manufacturer's compatibility chart. |

| Respiratory | For operations with a high potential for aerosol generation, a NIOSH-approved respirator with an organic vapor cartridge may be necessary. |

Handling Procedures

-

Avoid Contact: Avoid all direct contact with the skin, eyes, and clothing.

-

Avoid Inhalation: Do not breathe dust, fumes, gas, mist, vapors, or spray.[6]

-

Grounding: When transferring the substance, ground and bond containers and receiving equipment to prevent static discharge.[6]

-

Spark-Proof Tools: Use non-sparking tools.[6]

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

Storage

-

Container: Keep the container tightly closed in a dry and well-ventilated place.[6]

-

Environment: Store in a cool, dark place, away from direct sunlight.[4][5]

-

Incompatibilities: Store away from incompatible materials such as acids and strong oxidizing agents.[6]

Emergency Procedures

First Aid Measures

Immediate medical attention is required for any exposure.[6] The following first aid measures are based on the GHS classifications.

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[6] |

| Skin Contact | Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[6] |

| Eye Contact | Immediately rinse the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[6] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6] |

Spill and Leak Procedures

-

Small Spills:

-

Evacuate the immediate area.

-

Wear appropriate PPE.

-

Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite).

-

Collect the absorbed material into a labeled, sealed container for hazardous waste disposal.

-

-

Large Spills:

-

Evacuate the laboratory and alert others.

-

Contact your institution's emergency response team.

-

Prevent the spill from entering drains.

-

Waste Disposal

Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.

Visualizations

The following diagrams illustrate key safety and handling workflows.

References

Spectroscopic and Synthetic Profile of N,N-Dimethylpiperazine-1-carboxamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N,N-Dimethylpiperazine-1-carboxamide (CAS No: 41340-78-7), a molecule of interest in chemical synthesis and drug discovery. The guide details its known mass spectrometry data and predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic characteristics. Furthermore, it outlines detailed experimental protocols for its synthesis and spectroscopic analysis.

Core Molecular Information

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 41340-78-7 |

| Molecular Formula | C₇H₁₅N₃O |

| Molecular Weight | 157.21 g/mol [1] |

| Canonical SMILES | CN(C)C(=O)N1CCNCC1 |

Spectroscopic Data

The following sections present the mass spectrometry, predicted NMR, and predicted IR data for this compound in structured tables.

Mass Spectrometry (MS)

Mass spectrometry data indicates a primary fragmentation pattern that is characteristic of the molecule's structure.

| m/z (Mass-to-Charge Ratio) | Interpretation |

| 157 | [M]+ Molecular ion |

| 72 | Top Peak[1] |

| 56 | 2nd Highest Peak[1] |

| 42 | 3rd Highest Peak[1] |

Predicted ¹H NMR Spectroscopy

Note: The following data is predicted based on the chemical structure and typical chemical shift values. Experimental values may vary.

| Chemical Shift (δ) (ppm) | Multiplicity | Number of Protons | Assignment |

| ~ 3.2 - 3.4 | t | 4H | -CH₂- (Piperazine ring, adjacent to N-CO) |

| ~ 2.8 | s | 6H | -N(CH₃)₂ (Dimethylamino group) |

| ~ 2.4 - 2.6 | t | 4H | -CH₂- (Piperazine ring, adjacent to NH) |

| ~ 1.8 - 2.2 | br s | 1H | -NH- (Piperazine ring) |

Predicted ¹³C NMR Spectroscopy

Note: The following data is predicted based on the chemical structure and typical chemical shift values. Experimental values may vary.

| Chemical Shift (δ) (ppm) | Assignment |

| ~ 165 | C=O (Carboxamide) |

| ~ 45 - 50 | -CH₂- (Piperazine ring) |

| ~ 36 | -N(CH₃)₂ (Dimethylamino group) |

Predicted Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3300 - 3500 | Medium, Broad | N-H Stretch (Secondary amine) |

| ~ 2940, 2850 | Strong | C-H Stretch (Aliphatic) |

| ~ 1640 | Strong | C=O Stretch (Amide) |

| ~ 1450 | Medium | C-H Bend (CH₂) |

| ~ 1260 | Medium | C-N Stretch (Amide) |

| ~ 1150 | Medium | C-N Stretch (Aliphatic amine) |

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic analysis of this compound are provided below.

Synthesis of this compound

This protocol describes a general one-pot synthesis adapted for this specific molecule.

-

Reaction Setup: In a two-necked round-bottom flask equipped with a magnetic stirrer and a pressure-equalizing dropping funnel, dissolve piperazine (1 equivalent) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran.

-

Base Addition: Cool the solution in an ice bath and add a non-nucleophilic base, such as triethylamine (1.1 equivalents), to the flask.

-

Acylation: Slowly add dimethylcarbamoyl chloride (1 equivalent) dropwise to the stirred solution via the dropping funnel. Maintain the temperature at 0-5 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water. Separate the organic layer, and extract the aqueous layer with the same organic solvent. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Spectroscopic Analysis

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or 500 MHz spectrometer. Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. Typical parameters include a 30-degree pulse width, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio. Proton decoupling is typically used to simplify the spectrum.

2. Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample, a small drop can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. For a solid, a KBr pellet can be prepared by grinding a small amount of the sample with KBr powder and pressing it into a transparent disk.

-

Acquisition: Obtain the IR spectrum using a Fourier-Transform Infrared (FT-IR) spectrometer, typically scanning from 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

3. Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer, typically via Gas Chromatography (GC-MS) for volatile compounds. The GC separates the components of the sample before they enter the mass spectrometer.

-

Ionization: Use Electron Impact (EI) ionization, where the sample molecules are bombarded with a high-energy electron beam (typically 70 eV).

-

Analysis: The resulting charged fragments are separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z). The detector records the abundance of each fragment, generating a mass spectrum.

Workflow and Structural Visualization

The following diagrams illustrate the synthesis and analysis workflow and the chemical structure of this compound.

Caption: Workflow from synthesis to spectroscopic analysis.

Caption: Chemical structure of the target molecule.

References

N,N-Dimethylpiperazine-1-carboxamide: A Technical Solubility Profile

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility information for N,N-Dimethylpiperazine-1-carboxamide (CAS No: 41340-78-7). Due to a scarcity of publicly available quantitative solubility data for this compound, this document focuses on presenting the known physicochemical properties and provides detailed, standardized experimental protocols for determining its solubility profile.

Compound Overview

This compound is a piperazine derivative with the molecular formula C₇H₁₅N₃O.[1] It is also known by synonyms such as DMPPC and Piperazine-1-carboxylic acid dimethylamide. This compound is often utilized as a building block in chemical synthesis.[2]

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 157.21 g/mol | PubChem[1] |

| Molecular Formula | C₇H₁₅N₃O | PubChem[1] |

| XLogP3-AA (Computed) | -0.9 | PubChem[1] |

| Boiling Point | 79-80°C at 0.2 mmHg | Alfa Chemistry |

| Density | 1.058 g/cm³ | Alfa Chemistry |

The negative XLogP3-AA value suggests a degree of hydrophilicity, indicating potential solubility in aqueous solutions. However, experimental validation is crucial.

Experimental Protocols for Solubility Determination

To address the lack of quantitative data, the following section provides detailed methodologies for determining the solubility of this compound.

Equilibrium Solubility Method (Shake-Flask)

This method is considered the "gold standard" for determining the thermodynamic solubility of a compound in a specific solvent.

Objective: To determine the saturation concentration of this compound in various solvents at a constant temperature.

Materials:

-

This compound (high purity)

-

Selected solvents (e.g., Water, Phosphate Buffered Saline (PBS) pH 7.4, Ethanol, Methanol, Dimethyl Sulfoxide (DMSO), Acetonitrile)

-

Vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Analytical balance

-

HPLC or UV-Vis spectrophotometer for quantification

-

Syringe filters (e.g., 0.22 µm)

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The excess solid should be clearly visible.

-

Securely cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C).

-

Shake the vials for a sufficient time to ensure equilibrium is reached (typically 24-48 hours). A preliminary time-to-equilibrium study can be conducted by taking measurements at various time points (e.g., 4, 8, 24, 48, 72 hours) to confirm that the concentration is no longer changing.

-

After the equilibration period, allow the vials to stand undisturbed for at least 2 hours to allow the undissolved solid to settle.

-

Carefully withdraw a sample from the supernatant.

-

Filter the sample using a syringe filter to remove any remaining solid particles.

-

Dilute the filtrate with an appropriate solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted filtrate using a validated analytical method (e.g., HPLC with a standard curve).

-

Calculate the original solubility, accounting for the dilution factor.

Kinetic Solubility Method (High-Throughput Screening)

This method is often used in early drug discovery to rapidly assess the apparent solubility of a large number of compounds.

Objective: To determine the concentration at which this compound precipitates from a solution when added from a concentrated stock (typically in DMSO).

Materials:

-

This compound

-

DMSO (for stock solution)

-

Aqueous buffer (e.g., PBS pH 7.4)

-

96-well microplates

-

Automated liquid handler (optional)

-

Plate reader capable of detecting turbidity or light scattering (nephelometer)

Procedure:

-

Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

-

In a 96-well plate, add the aqueous buffer to a series of wells.

-

Using a liquid handler or multichannel pipette, add increasing volumes of the DMSO stock solution to the wells containing the aqueous buffer. This creates a concentration gradient.

-

Allow the plate to incubate at a controlled temperature (e.g., room temperature) for a set period (e.g., 1-2 hours).

-

Measure the turbidity or light scattering in each well using a plate reader.

-

The solubility is defined as the highest concentration at which no significant increase in turbidity is observed compared to a control (buffer with DMSO only).

Visualized Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for Equilibrium Solubility Determination.

Caption: Workflow for Kinetic Solubility Determination.

Conclusion

While direct quantitative solubility data for this compound is not extensively documented in public sources, its physicochemical properties suggest potential aqueous solubility. For researchers and drug development professionals requiring precise solubility values, the experimental protocols outlined in this guide provide a robust framework for generating this critical data. The successful application of these methodologies will enable a more thorough understanding of the compound's behavior in various solvent systems, facilitating its effective use in research and development.

References

N,N-Dimethylpiperazine-1-carboxamide: A Versatile Scaffold for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N,N-Dimethylpiperazine-1-carboxamide is a key synthetic building block that has garnered significant attention in medicinal chemistry. Its unique structural features, combining a piperazine core with a dimethylcarboxamide moiety, offer a versatile platform for the development of novel therapeutic agents. This guide provides a comprehensive overview of its synthesis, key reactions, and its application as a central scaffold in the design of biologically active molecules, with a particular focus on its role in the synthesis of G-protein-coupled receptor (GPCR) modulators.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is fundamental to its application in synthesis and drug design.

| Property | Value | Source |

| Molecular Formula | C₇H₁₅N₃O | PubChem |

| Molecular Weight | 157.21 g/mol | PubChem |

| CAS Number | 41340-78-7 | PubChem |

| Appearance | Colorless to faint yellow liquid | Chem-Impex |

| Boiling Point | 133 °C (Lit.) | Chem-Impex |

| Density | 0.85 g/mL (Lit.) | Chem-Impex |

| Refractive Index | n20D 1.45 (Lit.) | Chem-Impex |

Synthesis of this compound

The most direct synthetic route to this compound involves the acylation of piperazine with dimethylcarbamoyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

General Synthetic Workflow

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

Piperazine

-

Dimethylcarbamoyl chloride

-

Triethylamine

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and purification apparatus

Procedure:

-

To a stirred solution of piperazine (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, slowly add triethylamine (1.1 eq).

-

To this mixture, add a solution of dimethylcarbamoyl chloride (1.0 eq) in anhydrous DCM dropwise over 30 minutes, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Reactions of this compound as a Building Block

The utility of this compound as a synthetic building block lies in the reactivity of the secondary amine within the piperazine ring. This nitrogen atom can readily undergo N-alkylation or N-arylation reactions to introduce a wide variety of substituents, leading to a diverse library of derivatives.

N-Alkylation and N-Arylation Reactions

The secondary amine of this compound can be functionalized through various C-N bond-forming reactions, including nucleophilic substitution with alkyl halides and transition metal-catalyzed cross-coupling reactions with aryl halides.

Caption: Key reactions for functionalizing this compound.

Application in Drug Discovery: The Case of Cariprazine

A prominent example showcasing the importance of the this compound scaffold is in the synthesis of the atypical antipsychotic drug, Cariprazine.[1][2] Cariprazine is a potent dopamine D₂ and D₃ receptor partial agonist, with a preference for D₃ receptors, and also exhibits partial agonism at serotonin 5-HT₁ₐ receptors and antagonism at 5-HT₂ₐ receptors.[1]

Synthesis of a Key Cariprazine Intermediate

The synthesis of Cariprazine involves the coupling of a functionalized cyclohexylamine derivative with a piperazine intermediate that incorporates the N,N-dimethylcarboxamide moiety. A crucial step is the acylation of a substituted piperazine with N,N-dimethylcarbamoyl chloride.[1]

Table of Reaction Parameters for a Key Synthetic Step:

| Reactant 1 | Reactant 2 | Reagent | Solvent | Temperature | Yield | Reference |

| trans-4-(2-(4-(2,3-dichlorophenyl)piperazin-1-yl)ethyl)cyclohexanamine | N,N-dimethylcarbamoyl chloride | Triethylamine | Dichloromethane | Room Temp. | High | [2] |

Experimental Protocol for a Representative Acylation Step:

Materials:

-

trans-4-(2-(4-(2,3-dichlorophenyl)piperazin-1-yl)ethyl)cyclohexanamine trihydrochloride

-

N,N-dimethylcarbamoyl chloride

-

Triethylamine

-

Dichloromethane (DCM)

Procedure:

-

Suspend trans-4-(2-(4-(2,3-dichlorophenyl)piperazin-1-yl)ethyl)cyclohexanamine trihydrochloride in dichloromethane.

-

Add triethylamine to the suspension and stir until a clear solution is obtained.

-

Cool the reaction mixture to 0 °C.

-

Slowly add N,N-dimethylcarbamoyl chloride to the reaction mixture.

-

Allow the reaction to proceed at room temperature until completion, as monitored by an appropriate analytical method (e.g., HPLC).

-

Upon completion, perform an aqueous workup to isolate the crude product.

-

Purify the crude product by crystallization or column chromatography to yield Cariprazine.[2]

Biological Signaling Pathways Targeted by Cariprazine

The therapeutic effects of Cariprazine are mediated through its modulation of dopamine and serotonin signaling pathways in the brain. As a partial agonist, it can act as either an activator or a blocker of the receptor, depending on the concentration of the endogenous neurotransmitter.

Caption: Simplified signaling pathways modulated by Cariprazine.

Conclusion

This compound is a valuable and versatile building block in the synthesis of complex, biologically active molecules. Its straightforward synthesis and the reactivity of its piperazine core allow for the creation of diverse chemical libraries for drug discovery. The successful development of Cariprazine underscores the potential of this scaffold in generating novel therapeutics, particularly those targeting GPCRs. This guide provides a foundational understanding for researchers and drug development professionals to leverage the synthetic potential of this compound in their research endeavors.

References

N,N-Dimethylpiperazine-1-carboxamide in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperazine ring is a ubiquitous and versatile scaffold in medicinal chemistry, prized for its ability to impart favorable physicochemical properties such as aqueous solubility and oral bioavailability. This technical guide focuses on the core structure of N,N-Dimethylpiperazine-1-carboxamide, a key building block for the synthesis of a diverse range of biologically active molecules. This document provides a comprehensive overview of its synthesis, chemical properties, and its role as a foundational element in the development of therapeutics targeting a variety of diseases. Detailed experimental protocols for the synthesis of the core molecule and for key biological assays are provided, alongside visualizations of relevant signaling pathways to facilitate a deeper understanding of the therapeutic potential of its derivatives.

Introduction to the Piperazine Scaffold

The piperazine moiety, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is considered a "privileged scaffold" in drug discovery. Its presence in numerous FDA-approved drugs is a testament to its utility. The two nitrogen atoms provide sites for substitution, allowing for the fine-tuning of pharmacological activity, selectivity, and pharmacokinetic profiles. The incorporation of a piperazine ring can improve a compound's polarity and basicity, which can enhance its solubility and ability to cross biological membranes.

This compound serves as a fundamental building block, presenting a stable carboxamide group at one nitrogen and a free secondary amine at the other, ripe for further chemical modification. This guide will explore the potential of this scaffold in the context of medicinal chemistry.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and for computational modeling in drug design.

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 41340-78-7 | [1] |

| Molecular Formula | C₇H₁₅N₃O | [1] |

| Molecular Weight | 157.21 g/mol | [1] |

| SMILES | CN(C)C(=O)N1CCNCC1 | [1] |

| InChIKey | XMFYMWXCIWIHAC-UHFFFAOYSA-N | [1] |

Synthesis of this compound

Generalized Experimental Protocol for Synthesis

Reaction Scheme:

Caption: Simplified CCR2 Signaling Pathway.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Bioactive Molecules Incorporating the N,N-Dimethylpiperazine-1-carboxamide Moiety

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis of bioactive molecules featuring the N,N-dimethylpiperazine-1-carboxamide core structure. While direct utilization of this compound as a starting material in widely documented syntheses is limited, the formation of this moiety is a critical step in the synthesis of several important pharmaceutical compounds. This document will focus on the synthesis of Cariprazine , an atypical antipsychotic, as a prime example of the introduction of the N,N-dimethylcarboxamide functional group onto a piperazine scaffold to yield a potent bioactive molecule.

Introduction to the this compound Scaffold

The piperazine ring is a ubiquitous scaffold in medicinal chemistry, valued for its ability to impart favorable pharmacokinetic properties and to serve as a versatile linker between different pharmacophores. The addition of an N,N-dimethylcarboxamide group to this ring can further influence a molecule's solubility, metabolic stability, and receptor binding affinity. Cariprazine, a potent dopamine D3 and D2 receptor partial agonist, exemplifies the successful incorporation of this structural feature in a modern therapeutic agent.

Application Note: Synthesis of Cariprazine

Background: Cariprazine (trans-N-{4-[2-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethyl]cyclohexyl}-N',N'-dimethylurea) is an atypical antipsychotic medication used in the treatment of schizophrenia and bipolar disorder.[1] Its therapeutic effect is believed to be mediated through its partial agonist activity at dopamine D2 and D3 receptors, with a higher affinity for the D3 receptor, and as a partial agonist at the serotonin 5-HT1A receptor.[1] The final step in many reported syntheses of Cariprazine involves the formation of the N,N-dimethylurea moiety.

General Reaction Scheme:

The synthesis of Cariprazine typically involves the reaction of a key intermediate, trans-4-(2-(4-(2,3-dichlorophenyl)piperazin-1-yl)ethyl)cyclohexanamine, with a reagent that provides the N,N-dimethylcarbamoyl group. One common method utilizes dimethylcarbamoyl chloride.[2][3]

Caption: General reaction for the final step in Cariprazine synthesis.

Experimental Protocols

Protocol 1: Synthesis of Cariprazine via Acylation with Dimethylcarbamoyl Chloride

This protocol is adapted from patent literature describing the synthesis of Cariprazine.[2][3]

Materials:

-

trans-4-(2-(4-(2,3-dichlorophenyl)piperazin-1-yl)ethyl)cyclohexanamine dihydrochloride

-

Dichloromethane (DCM)

-

10 wt% Sodium hydroxide (NaOH) aqueous solution

-

Dimethylcarbamoyl chloride

-

n-Heptane

Procedure:

-

To a suitable reaction vessel, add trans-4-(2-(4-(2,3-dichlorophenyl)piperazin-1-yl)ethyl)cyclohexanamine dihydrochloride (1.0 eq), dichloromethane, and water.

-

Cool the mixture and add a 10 wt% aqueous solution of sodium hydroxide dropwise to basify the amine.

-

Add dimethylcarbamoyl chloride (1.5 eq) dropwise to the reaction mixture.

-

Stir the reaction mixture at 20-50°C for several hours (reaction progress can be monitored by TLC or LC-MS).

-

After the reaction is complete, separate the organic and aqueous layers.

-

Wash the organic layer with water three times.

-

Add n-heptane to the organic layer to induce crystallization of the product.

-

Filter the resulting solid, wash with n-heptane, and dry under vacuum to yield Cariprazine.

Data Presentation

Table 1: Summary of Reported Yields for Cariprazine Synthesis

| Reference | Reactants | Reagents/Conditions | Yield (%) | Purity (%) |

| WO2020042876A1[2] | trans-4-(2-(4-(2,3-dichlorophenyl)piperazin-1-yl)ethyl)cyclohexanamine, Dimethylcarbamoyl chloride | NaOH (aq), DCM/Water, 20-50°C | 83.0 - 85.0 | >99.0 |

| EP3845523A1[3] | trans-4-(2-(4-(2,3-dichlorophenyl)piperazin-1-yl)ethyl)cyclohexanamine, Dimethylcarbamoyl chloride | Diisopropylethylamine, DCM, low temperature to RT | 64.6 | 98.9 |

Mandatory Visualizations

Signaling Pathway

Cariprazine's primary mechanism of action involves the modulation of dopamine signaling pathways in the brain. As a partial agonist, it can act as either an activator or a blocker of the dopamine D2 and D3 receptors, depending on the local concentration of dopamine. This helps to stabilize dopamine neurotransmission.

Caption: Simplified Dopamine Signaling Pathway Modulated by Cariprazine.

Experimental Workflow

The following diagram outlines the key steps in the synthesis of Cariprazine as described in the protocol above.

Caption: Experimental Workflow for the Synthesis of Cariprazine.

References

Application Notes and Protocols for Piperazine Carboxamides in Drug Discovery and Development

Introduction

While specific drug discovery data for n,n-Dimethylpiperazine-1-carboxamide is limited in publicly available literature, the broader class of piperazine carboxamides represents a privileged scaffold in medicinal chemistry.[1][2][3][4] The piperazine ring is a versatile building block due to its favorable physicochemical properties, including aqueous solubility and basicity, and its ability to be readily modified at its two nitrogen atoms.[2][3][5] This allows for the precise orientation of pharmacophoric groups, leading to potent and selective interactions with various biological targets. These derivatives have been investigated for a range of therapeutic applications, including their use as anticancer and antiallergic agents.[6][7] This document provides an overview of the applications of piperazine carboxamide derivatives in these areas, complete with experimental protocols for their synthesis and biological evaluation.

I. Application Note: Piperazine Carboxamides as Anticancer Agents

Piperazine carboxamide derivatives have emerged as a promising class of compounds in oncology research. Their structural framework allows for the development of potent inhibitors of key signaling pathways involved in cancer progression, such as receptor tyrosine kinases, and cytotoxic agents that induce cell death in cancer cells.

A. EGFR Kinase Inhibitors

Background: The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[8] Dysregulation of EGFR signaling, often through overexpression or mutation, is a common driver in various cancers, making it a key therapeutic target.[9] A novel series of piperazine-tethered trisubstituted thiophene-3-carboxamide selenides has been developed as potent EGFR kinase inhibitors.[8][10]

Mechanism of Action: These compounds act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and blocking the downstream signaling pathways that promote tumor growth. The interaction of these inhibitors with key amino acid residues in the EGFR active site leads to the suppression of cancer cell proliferation and the induction of apoptosis.[8]

Key Findings: Certain compounds within this series have demonstrated significant activity against cancer cell lines and potent inhibition of EGFR kinase.

| Compound | Cell Line | IC50 (µM) for Cytotoxicity | EGFR Kinase IC50 (nM) |

| 18i | A549 | 1.43 ± 0.08 | 42.3 |

| 17i | HCT116 | 4.82 ± 0.80 | Not Reported |

| Data sourced from Bioorganic Chemistry, 2024.[8] |

Signaling Pathway Below is a diagram illustrating the inhibition of the EGFR signaling pathway by piperazine carboxamide derivatives.

Caption: Inhibition of EGFR signaling by piperazine carboxamides.

B. Cytotoxic Benzhydrylpiperazine Carboxamides

Background: Another approach in cancer therapy is the development of cytotoxic agents that can selectively kill rapidly dividing cancer cells. Benzhydrylpiperazine carboxamide derivatives have been synthesized and evaluated for their cytotoxic effects against various human cancer cell lines.[6][10]

Mechanism of Action: While the precise mechanism for many of these compounds is still under investigation, they are designed to induce cell death, potentially through apoptosis or other cell death pathways. Their activity is often screened against a panel of cancer cell lines to identify potent and selective compounds.

Key Findings: Thioamide derivatives of benzhydrylpiperazines, in particular, have shown significant growth inhibition.

| Compound Type | HUH-7 (Hepatocellular) | MCF-7 (Breast) | HCT-116 (Colorectal) |

| Carboxamide Derivatives | Moderate Activity | Moderate Activity | Moderate Activity |

| Thioamide Derivatives | Higher Growth Inhibition | Higher Growth Inhibition | Higher Growth Inhibition |

| Qualitative summary based on findings from the Journal of Enzyme Inhibition and Medicinal Chemistry, 2013.[6] |

II. Application Note: Piperazine Carboxamides as Antiallergic Agents

Background: Allergic reactions are mediated by the release of histamine, which acts on histamine receptors. The histamine H1 receptor is a key player in allergic inflammation, and its blockade can alleviate allergy symptoms.[11]

Mechanism of Action: A series of N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamides has been synthesized and found to act as histamine H1 receptor antagonists.[7] These compounds competitively bind to the H1 receptor, preventing histamine from binding and activating it, thereby blocking the downstream effects that lead to allergic symptoms.[12]

Key Findings: One analog, in particular, showed notable affinity for the H1 receptor.

| Compound | Target | IC50 (nM) |

| N-[2-(dimethylamino)ethyl]-4-(4-fluorophenyl)-1-piperazinecarboxamide | Histamine H1 Receptor | 310 |

| Data sourced from the Journal of Medicinal Chemistry, 1987.[7] |

Signaling Pathway The diagram below shows the mechanism of action for piperazine carboxamide-based H1 antihistamines.

Caption: H1 receptor antagonism by piperazine carboxamides.

III. Experimental Protocols

A. General Synthesis of N,N-disubstituted Piperazine-1-carboxamides

This protocol describes a general method for the synthesis of N,N-disubstituted piperazine-1-carboxamides from a substituted piperazine and an isocyanate.[13]

Workflow Diagram

Caption: General workflow for piperazine carboxamide synthesis.

Materials:

-

Substituted piperazine (e.g., 1-benzhydrylpiperazine)

-

Appropriate isocyanate derivative

-

Dry dichloromethane (DCM)

-

Triethylamine (TEA)

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Dissolve the substituted piperazine (1.0 eq) in dry dichloromethane in a round-bottom flask.[13]

-

Cool the reaction flask in an ice bath to 0°C.[13]

-

Add triethylamine (1.1 eq) to the solution and stir for 10 minutes.[13]

-

Remove the ice bath and add the appropriate isocyanate derivative (1.0 eq) to the reaction mixture.[13]

-

Allow the reaction to stir overnight at room temperature.[13]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and a saturated solution of ammonium chloride.[6]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[13]

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.[6]

B. In Vitro Cytotoxicity Assays

This assay is used to determine cell density based on the measurement of cellular protein content.[6]

Materials:

-

Cancer cell lines (e.g., HUH-7, MCF-7, HCT-116)

-

Cell culture medium and supplements

-

Test compounds (dissolved in DMSO)

-

Trichloroacetic acid (TCA)

-

Sulforhodamine B (SRB) solution

-

Tris buffer

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at an appropriate density and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compounds and incubate for a further 48-72 hours.

-

Fix the cells by gently adding cold TCA and incubate for 1 hour at 4°C.

-

Wash the plates with water and air dry.

-

Stain the cells with SRB solution for 30 minutes at room temperature.

-

Wash the plates with 1% acetic acid to remove unbound dye and air dry.

-

Solubilize the bound dye with Tris buffer.

-

Measure the absorbance at a suitable wavelength (e.g., 515 nm) using a microplate reader.

-

Calculate the percentage of cell growth inhibition and determine the IC50 values.

This colorimetric assay measures the reduction of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase.[14]

Materials:

-

Cancer cell lines

-

Cell culture medium and supplements

-

Test compounds (dissolved in DMSO)

-

MTT solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate and incubate for 24 hours.

-

Treat cells with various concentrations of the test compounds for the desired exposure time.[14]

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-